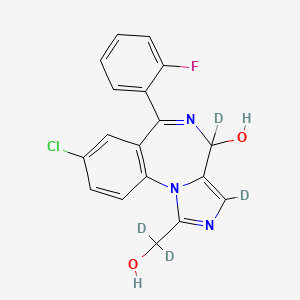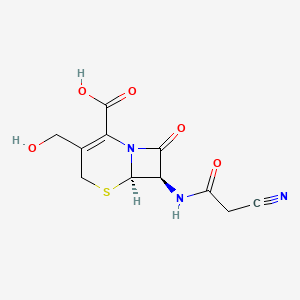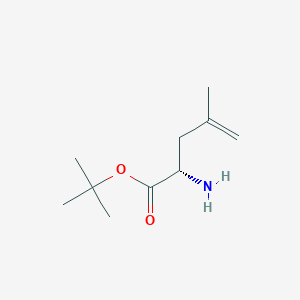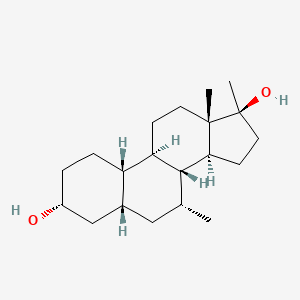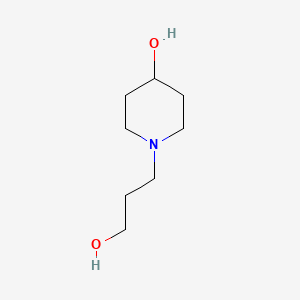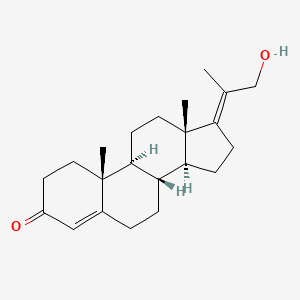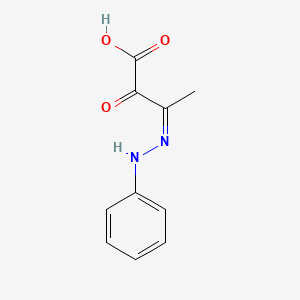
(E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid is an organic compound characterized by the presence of a phenylhydrazone group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid typically involves the reaction of phenylhydrazine with an appropriate keto acid. One common method is the condensation reaction between phenylhydrazine and pyruvic acid under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: Phenylhydrazine reacts with pyruvic acid in the presence of an acid catalyst to form the hydrazone derivative.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid involves its interaction with specific molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of (E)-2-Oxo-3-(2-phenylhydrazono)butanoic Acid.
Pyruvic Acid: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both oxo and phenylhydrazone groups
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(3Z)-2-oxo-3-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(9(13)10(14)15)11-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,14,15)/b11-7- |
InChI-Schlüssel |
VXUYGKHNIJIEHO-XFFZJAGNSA-N |
Isomerische SMILES |
C/C(=N/NC1=CC=CC=C1)/C(=O)C(=O)O |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


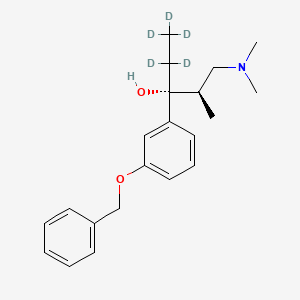
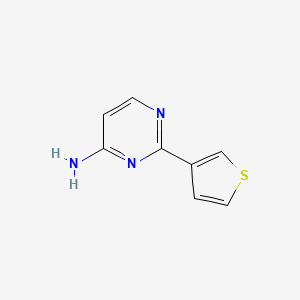
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

